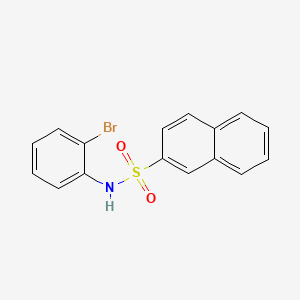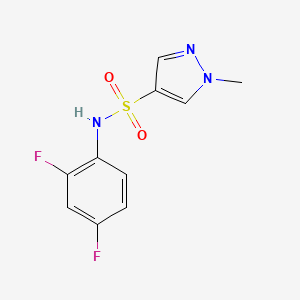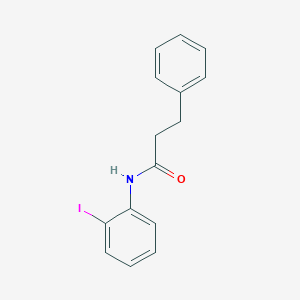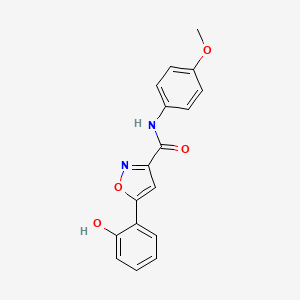
N-(2-bromophenyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-bromophenyl)-2-naphthalenesulfonamide” is a complex organic compound that contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a bromophenyl group (a benzene ring with a bromine atom attached). The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring, sulfonamide group, and bromophenyl group would likely influence its three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could make the compound more soluble in polar solvents .作用機序
The mechanism of action of NBS involves the formation of a bromonium ion intermediate, which can react with nucleophiles, such as alkenes and aromatics. In the case of anticancer activity, NBS has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
NBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NBS can induce apoptosis in cancer cells, inhibit the activity of the proteasome, and modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2). In vivo studies have shown that NBS can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of NBS is its selectivity for bromination reactions, which makes it a useful reagent in organic synthesis. NBS is also relatively easy to handle and store. However, one limitation of NBS is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of NBS can be challenging, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving NBS. One area of interest is the development of new synthetic methods for the production of NBS. Another area of interest is the further exploration of NBS as a potential anticancer agent, including the development of new derivatives with improved activity and selectivity. Additionally, the application of NBS in materials science, such as the development of new conducting polymers, is an area of active research.
合成法
The synthesis of NBS involves the reaction of 2-naphthalenesulfonic acid with N-bromosuccinimide (NBS) in the presence of a dehydrating agent, such as phosphorus oxychloride. This reaction results in the formation of N-(2-bromophenyl)-2-naphthalenesulfonamide. The overall reaction can be represented as follows:
2-naphthalenesulfonic acid + NBS → this compound + HBr
科学的研究の応用
NBS has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, NBS is commonly used as a brominating agent to selectively brominate alkenes and aromatics. In medicinal chemistry, NBS has shown promising results as a potential anticancer agent. NBS has also been studied for its potential use in the development of new materials, such as conducting polymers.
Safety and Hazards
特性
IUPAC Name |
N-(2-bromophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWSJXFAOMWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6026591.png)

![N-(4-chlorobenzyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetamide](/img/structure/B6026609.png)

![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)

![4-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B6026643.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6026661.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)